Cas no 1359702-68-3 (2-bromo-1,2,4triazolo1,5-apyrazine)

2-bromo-1,2,4triazolo1,5-apyrazine 化学的及び物理的性質
名前と識別子
-
- 2-bromo-[1,2,4]triazolo[1,5-a]pyrazine
- 2-bromo[1,2,4]triazolo[1,5-a]pyrazine
- 2-bromo-1,2,4triazolo[1,5-a]pyrazine
- 2-bromo-1,2,4triazolo1,5-apyrazine
- DB-364683
- SCHEMBL15933473
- EN300-266296
- 1359702-68-3
- SY257726
- MFCD23131230
- DB-002251
- CS-0098621
- AT19825
-
- MDL: MFCD23131230
- インチ: 1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H
- InChIKey: JGDWNUAQTFFYFK-UHFFFAOYSA-N
- ほほえんだ: BrC1N=C2C=NC=CN2N=1
計算された属性
- せいみつぶんしりょう: 197.95411g/mol
- どういたいしつりょう: 197.95411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-bromo-1,2,4triazolo1,5-apyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266296-1g |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 95% | 1g |
$728.0 | 2023-09-12 | |
Enamine | EN300-266296-1.0g |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 95% | 1.0g |
$728.0 | 2023-02-28 | |
Enamine | EN300-266296-0.5g |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 95% | 0.5g |
$569.0 | 2023-09-12 | |
Enamine | EN300-266296-5.0g |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 95% | 5.0g |
$2110.0 | 2023-02-28 | |
Aaron | AR00A6J9-100mg |
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 98% | 100mg |
$57.00 | 2025-02-10 | |
A2B Chem LLC | AE73929-5g |
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 95% | 5g |
$1075.00 | 2024-04-20 | |
A2B Chem LLC | AE73929-250mg |
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 95% | 250mg |
$114.00 | 2024-04-20 | |
Ambeed | A448481-250mg |
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 98% | 250mg |
$95.0 | 2025-03-03 | |
Enamine | EN300-266296-0.25g |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 95% | 0.25g |
$361.0 | 2023-09-12 | |
Enamine | EN300-266296-5g |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
1359702-68-3 | 95% | 5g |
$2110.0 | 2023-09-12 |
2-bromo-1,2,4triazolo1,5-apyrazine 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2-bromo-1,2,4triazolo1,5-apyrazineに関する追加情報
Introduction to 2-Bromo-1,2,4-Triazolo[1,5-a]Pyrazine (CAS No. 1359702-68-3)
2-Bromo-1,2,4-triazolo[1,5-a]pyrazine (CAS No. 1359702-68-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic compounds and is characterized by its unique structural features, which include a bromine atom and a triazolopyrazine core. These properties make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-bromo-1,2,4-triazolo[1,5-a]pyrazine consists of a pyrazine ring fused with a triazole ring, with a bromine substituent at the 2-position. The presence of the bromine atom introduces significant electronic and steric effects, which can influence the compound's reactivity and biological activity. This makes it an ideal scaffold for the design and synthesis of bioactive molecules with potential therapeutic applications.
Recent studies have highlighted the importance of 2-bromo-1,2,4-triazolo[1,5-a]pyrazine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves the inhibition of viral replication through the disruption of key viral enzymes.
In addition to its antiviral properties, 2-bromo-1,2,4-triazolo[1,5-a]pyrazine has also shown promise as an anticancer agent. Studies conducted by researchers at the National Cancer Institute have revealed that certain derivatives of this compound can selectively target and inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation and apoptosis. These findings suggest that 2-bromo-1,2,4-triazolo[1,5-a]pyrazine and its derivatives may have potential as lead compounds for the development of novel anticancer drugs.
The synthetic accessibility of 2-bromo-1,2,4-triazolo[1,5-a]pyrazine is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One such method involves the reaction of 3-amino-5-bromopyrazole with cyanamide under mild conditions to form the desired triazolopyrazine scaffold. This synthetic approach allows for the facile introduction of various functional groups at different positions on the ring system, enabling the exploration of a wide range of structural modifications.
The physicochemical properties of 2-bromo-1,2,4-triazolo[1,5-a]pyrazine, such as solubility and stability, are also important considerations in its application as a pharmaceutical agent. Research has shown that this compound exhibits good solubility in both polar and non-polar solvents, which facilitates its use in various formulations. Additionally, it demonstrates excellent stability under physiological conditions, making it suitable for use in both in vitro and in vivo studies.
In conclusion, 2-bromo-1,2,4-triazolo[1,5-a]pyrazine (CAS No. 1359702-68-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new biological activities and mechanisms of action associated with this compound and its derivatives, further highlighting its potential as a valuable tool in drug discovery and development.
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